molecular formula C6H15ClN2O2S B11887501 (R)-N-(pyrrolidin-3-yl)ethanesulfonamide hydrochloride

(R)-N-(pyrrolidin-3-yl)ethanesulfonamide hydrochloride

Cat. No.: B11887501
M. Wt: 214.71 g/mol
InChI Key: ZSQRBEUHPOLWHR-FYZOBXCZSA-N
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Description

®-N-(pyrrolidin-3-yl)ethanesulfonamide hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a pyrrolidine ring, an ethanesulfonamide group, and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(pyrrolidin-3-yl)ethanesulfonamide hydrochloride typically involves the reaction of ®-pyrrolidine with ethanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-N-(pyrrolidin-3-yl)ethanesulfonamide hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-N-(pyrrolidin-3-yl)ethanesulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted ethanesulfonamide derivatives.

Scientific Research Applications

®-N-(pyrrolidin-3-yl)ethanesulfonamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-N-(pyrrolidin-3-yl)ethanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-(pyrrolidin-3-yl)ethanesulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H15ClN2O2S

Molecular Weight

214.71 g/mol

IUPAC Name

N-[(3R)-pyrrolidin-3-yl]ethanesulfonamide;hydrochloride

InChI

InChI=1S/C6H14N2O2S.ClH/c1-2-11(9,10)8-6-3-4-7-5-6;/h6-8H,2-5H2,1H3;1H/t6-;/m1./s1

InChI Key

ZSQRBEUHPOLWHR-FYZOBXCZSA-N

Isomeric SMILES

CCS(=O)(=O)N[C@@H]1CCNC1.Cl

Canonical SMILES

CCS(=O)(=O)NC1CCNC1.Cl

Origin of Product

United States

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